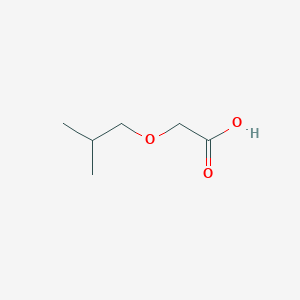

2-Isobutoxyacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylpropoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZXMJIGAJFDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377002 | |

| Record name | 2-isobutoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24133-46-8 | |

| Record name | 2-isobutoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of 2-Isobutoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-isobutoxyacetic acid, a key intermediate in the synthesis of biologically active molecules. This document outlines experimental protocols for its synthesis and purification, presents key analytical data, and explores its relevance in the context of drug development, particularly as a building block for inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.

Core Chemical and Physical Properties

This compound, also known as (2-methylpropoxy)acetic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₃. It is a structural isomer of butoxyacetic acid and possesses an isobutyl group attached to the ether oxygen. This structural feature influences its physical and chemical characteristics.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 24133-46-8 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 230.8 °C at 760 mmHg | [2] |

| Melting Point | 32.31 °C (Predicted) | [2] |

| Density | 1.024 g/cm³ | [2] |

| Flash Point | 93 °C | [2] |

| Refractive Index | 1.427 | [2] |

| Vapor Pressure | 0.0228 mmHg at 25°C | [2] |

| SMILES | CC(C)COCC(=O)O | [2] |

| InChI Key | RJZXMJIGAJFDRS-UHFFFAOYSA-N | [2] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While specific spectra for this compound are not widely published, data from its structural isomer, 2-butoxyacetic acid, provides a valuable reference for the expected spectral features.

1.2.1. 13C NMR Spectroscopy

The 13C NMR spectrum of 2-butoxyacetic acid shows distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms. The expected chemical shifts for this compound would be similar, with slight variations due to the branching in the isobutyl group.

Reference 13C NMR Data for 2-Butoxyacetic Acid: [3]

A detailed interpretation of the 13C NMR spectrum for butanoic acid, a related carboxylic acid, can provide further insight into the expected chemical shifts.[4]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. The ether linkage (C-O-C) will also show a characteristic stretching vibration.

Reference IR Spectrum for 2-Butoxyacetic Acid: [5]

An IR spectrum of the methyl ester of isobutoxyacetic acid is also available and shows the characteristic ester carbonyl stretch.[6]

Synthesis and Purification

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the synthesis of similar phenoxyacetic acids and is expected to provide a good yield of the target compound.[7][8][9]

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol:

-

Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of sodium hydroxide (B78521) in isobutanol. The reaction can be gently heated to ensure the complete formation of sodium isobutoxide.

-

Reaction with Sodium Chloroacetate (B1199739): Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with an equimolar amount of sodium carbonate in water.[10] Add the aqueous solution of sodium chloroacetate dropwise to the sodium isobutoxide solution.

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the reaction.[11]

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.[12] Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by either vacuum distillation or recrystallization.

2.2.1. Vacuum Distillation

Given its relatively high boiling point, vacuum distillation is a suitable method for the purification of this compound.[13] This technique allows for distillation at a lower temperature, which prevents the thermal decomposition of the compound. The distillation should be carried out under a suitable vacuum, and fractions should be collected based on their boiling points at that pressure.

2.2.2. Recrystallization

If the product obtained after synthesis is a solid at room temperature, recrystallization can be an effective purification method. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[14] For carboxylic acids, solvent mixtures such as ethanol/water or acetone/water are often effective.[2][15]

Experimental Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture in which it is soluble.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Role in Drug Development: ATF4 Pathway Inhibition

This compound serves as a crucial intermediate in the synthesis of bicyclic bridged cycloalkane derivatives, which have been identified as inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.[1] The ATF4 pathway is a key component of the integrated stress response and is implicated in various diseases, including cancer and neurodegenerative disorders.

While the precise mechanism of inhibition by these specific bicyclic derivatives is not yet fully elucidated in the public domain, a general understanding of the ATF4 pathway provides context for their therapeutic potential.

ATF4 Signaling Pathway Overview:

Under cellular stress conditions, such as endoplasmic reticulum (ER) stress, the PERK kinase is activated. PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but selectively enhances the translation of ATF4 mRNA. ATF4 then translocates to the nucleus and activates the transcription of genes involved in stress response, apoptosis, and angiogenesis.

Figure 2: Simplified ATF4 signaling pathway and the putative point of inhibition by this compound derivatives.

The development of small molecule inhibitors that can modulate the ATF4 pathway holds significant therapeutic promise. The synthesis of libraries of compounds derived from this compound allows for the exploration of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity.[16][17][18][19]

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The purification of the final product can be achieved through standard laboratory techniques such as vacuum distillation or recrystallization. The role of this compound as a precursor to potent ATF4 pathway inhibitors underscores its importance in modern drug discovery and development. Further research into the precise mechanism of action of its derivatives will undoubtedly pave the way for novel therapeutic strategies targeting stress-related diseases.

References

- 1. This compound | 24133-46-8 [chemicalbook.com]

- 2. reddit.com [reddit.com]

- 3. 2-Butoxyacetic acid(2516-93-0) 13C NMR [m.chemicalbook.com]

- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Butoxyacetic acid(2516-93-0) IR Spectrum [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. US2893923A - Purification of acetic acid by azeotropic distillation - Google Patents [patents.google.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Biological Evaluation and Molecular Modelling of 2'-Hydroxychalcones as Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isobutoxyacetic Acid (CAS Number: 24133-46-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid, with the CAS number 24133-46-8, is a carboxylic acid derivative that serves as a valuable intermediate in organic synthesis.[1] Structurally, it is characterized by an isobutoxy group attached to the alpha-carbon of an acetic acid molecule. This compound is of particular interest to the drug development community due to its role as a building block in the synthesis of complex molecules, notably bicyclic bridged cycloalkane derivatives that have been investigated as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway.[1] This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Density | 1.024 g/cm³ | [2] |

| Melting Point | 32.31 °C (Predicted) | [2] |

| Boiling Point | 230.8 °C at 760 mmHg | [2] |

| Flash Point | 93 °C | [2] |

| SMILES | CC(C)COCC(=O)O | [2] |

| InChIKey | RJZXMJIGAJFDRS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most probable synthetic route to this compound is via the Williamson ether synthesis.[4] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, isobutanol would be deprotonated to form isobutoxide, which then reacts with a haloacetic acid, such as chloroacetic acid.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for the synthesis of similar alkoxyacetic acids and is a likely method for preparing this compound.[5][6]

Materials:

-

Isobutanol

-

Sodium metal or a strong base (e.g., sodium hydride)

-

Chloroacetic acid

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl) for acidification

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutanol in an anhydrous solvent like diethyl ether or THF.

-

Slowly add sodium metal or sodium hydride to the solution. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Stir the mixture until all the sodium has reacted and a clear solution of sodium isobutoxide is formed.

-

Nucleophilic Substitution: In a separate flask, dissolve chloroacetic acid in the same anhydrous solvent.

-

Slowly add the chloroacetic acid solution to the sodium isobutoxide solution at room temperature with stirring.

-

After the addition is complete, gently reflux the reaction mixture for several hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.

-

Acidify the aqueous bicarbonate layer with hydrochloric acid until it is acidic to litmus (B1172312) paper. This will protonate the carboxylate to form the desired this compound, which may precipitate or can be extracted.

-

Purification: Extract the acidified aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

¹H NMR Spectrum

A proton NMR spectrum for this compound is available from ChemicalBook.[7] The expected signals would be: a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, a doublet for the methylene (B1212753) group attached to the oxygen, a singlet for the methylene group of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

¹³C NMR, IR, and Mass Spectrometry (Reference Data for 2-Butoxyacetic Acid)

For reference, the spectral data for 2-butoxyacetic acid (CAS 2516-93-0) is summarized below. The spectral features of this compound are expected to be similar, with key differences arising from the branching in the isobutyl group.

-

¹³C NMR (of 2-Butoxyacetic Acid): Expected peaks would include those for the four distinct carbons of the n-butyl group, the methylene carbon of the acetic acid moiety, and the carbonyl carbon.[8]

-

IR Spectrum (of 2-Butoxyacetic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid dimer, a strong C=O stretching absorption around 1710 cm⁻¹, and C-O stretching bands.[9]

-

Mass Spectrum (of 2-Butoxyacetic Acid): The mass spectrum would likely show fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the ether linkage.[10]

Reactivity and Stability

This compound is a carboxylic acid and will exhibit typical reactions of this functional group, such as esterification, amide formation, and reduction. It is expected to be stable under normal laboratory conditions but should be stored away from strong oxidizing agents and bases.

Applications in Drug Development

The primary documented application of this compound in drug development is as a synthetic intermediate.[1] It is a key building block for the creation of bicyclic bridged cycloalkane derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) signaling pathway.[1]

Role as a Synthetic Intermediate for ATF4 Pathway Inhibitors

The ATF4 pathway is a critical component of the integrated stress response (ISR), which is activated under various cellular stress conditions. Dysregulation of the ATF4 pathway has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. This compound provides a specific structural motif that is incorporated into the final inhibitor molecule.

Caption: this compound as a key intermediate.

The ATF4 Signaling Pathway

The ATF4 signaling pathway is a central regulator of cellular homeostasis. Under conditions of cellular stress, such as amino acid deprivation, endoplasmic reticulum (ER) stress, or oxidative stress, specific kinases phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of ATF4 mRNA. ATF4 then translocates to the nucleus and activates the transcription of genes involved in stress adaptation, including those for amino acid synthesis and transport, antioxidant response, and autophagy. However, prolonged activation of the ATF4 pathway can lead to apoptosis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 24133-46-8 [chemicalbook.com]

- 3. 2-Butoxyacetic acid(2516-93-0) 1H NMR spectrum [chemicalbook.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. This compound(24133-46-8) 1H NMR [m.chemicalbook.com]

- 8. 2-Butoxyacetic acid(2516-93-0) 13C NMR [m.chemicalbook.com]

- 9. 2-Butoxyacetic acid(2516-93-0) IR Spectrum [chemicalbook.com]

- 10. 2-Butoxyacetic acid(2516-93-0) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Isobutoxyacetic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of 2-isobutoxyacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identifiers

This compound, also known as (2-methylpropoxy)acetic acid, is a carboxylic acid with an isobutoxy ether substituent at the alpha-carbon. Its chemical structure is characterized by a four-carbon isobutyl group linked via an ether oxygen to an acetic acid moiety.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| CAS Number | 24133-46-8[1][2] |

| Molecular Formula | C₆H₁₂O₃[1][2] |

| IUPAC Name | 2-(2-methylpropoxy)acetic acid[1] |

| SMILES | CC(C)COCC(=O)O[2] |

| InChI | InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |

| InChIKey | RJZXMJIGAJFDRS-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Density | 1.024 g/cm³ | [1][2] |

| Boiling Point | 230.8 °C at 760 mmHg | [1][2] |

| Flash Point | 93 °C | [1][2] |

| Vapor Pressure | 0.0228 mmHg at 25°C | [1] |

| Refractive Index | 1.427 | [1] |

| XLogP3 | 0.74360 | [1] |

| PSA (Polar Surface Area) | 46.53 Ų | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid with an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound based on established methods for similar alkoxyacetic acids.

Materials:

-

Isobutyl alcohol (2-methyl-1-propanol)

-

Sodium metal

-

Chloroacetic acid

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal in small pieces to an excess of anhydrous isobutyl alcohol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isobutoxide.

-

Reaction with Chloroacetic Acid: Once the sodium isobutoxide solution has cooled, slowly add a solution of chloroacetic acid in a minimal amount of a suitable solvent, such as anhydrous diethyl ether, to the flask.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, carefully add water to the reaction mixture to quench any unreacted sodium.

-

Acidify the mixture with concentrated hydrochloric acid to protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

-

Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ | ~0.9 | Doublet | 6H |

| -CH (CH₃)₂ | ~1.8-2.0 | Multiplet | 1H |

| -OCH ₂- | ~3.3-3.5 | Doublet | 2H |

| -OCH ₂COOH | ~4.0-4.2 | Singlet | 2H |

| -COOH | ~10-12 | Singlet (broad) | 1H |

Predicted ¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C H₃ | ~19 |

| -C H(CH₃)₂ | ~28 |

| -OC H₂- | ~78 |

| -OC H₂COOH | ~68 |

| -C OOH | ~175 |

Predicted FT-IR Spectroscopy

Table 5: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Strong, Broad |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C-O stretch (ether) | 1080-1150 | Strong |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

| O-H bend (carboxylic acid) | 1395-1440 | Medium |

Predicted Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 132. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 132 | [M]⁺ |

| 87 | [M - COOH]⁺ |

| 73 | [CH₂COOH]⁺ |

| 57 | [C₄H₉]⁺ (isobutyl cation) |

| 45 | [COOH]⁺ |

Biological Relevance and Potential Applications

While this compound itself has no extensively documented direct biological activity, it has been identified as a key intermediate in the synthesis of more complex bioactive molecules.

Intermediate for ATF4 Pathway Inhibitors

This compound is reported to be an intermediate in the preparation of bicyclic bridged cycloalkane derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway. The ATF4 pathway is a critical component of the integrated stress response (ISR), which is activated by various cellular stresses such as amino acid deprivation, endoplasmic reticulum (ER) stress, and viral infection. Dysregulation of the ATF4 pathway has been implicated in a range of diseases, including neurodegenerative disorders and cancer.

The use of this compound as a building block allows for the introduction of a flexible ether linkage in the final inhibitor molecules, which can be crucial for their binding affinity and pharmacokinetic properties.

Conclusion

This compound is a well-characterized small molecule with defined physicochemical properties. While direct experimental data on its spectroscopy and biological activity are limited in the public domain, its synthesis is achievable through standard organic chemistry methods like the Williamson ether synthesis. Its primary significance in the context of drug development appears to be as a versatile building block for the synthesis of complex molecules, such as inhibitors of the ATF4 signaling pathway. Further research into the biological effects of this compound and its derivatives could open new avenues for therapeutic intervention in diseases associated with cellular stress responses.

References

An In-depth Technical Guide to the Synthesis of (2-methylpropoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-methylpropoxy)acetic acid, also known as isobutoxyacetic acid. The primary and most effective method for its preparation is the Williamson ether synthesis. This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, and the necessary characterization of the final product. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis process. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this and similar alkoxyacetic acid derivatives.

Introduction

(2-methylpropoxy)acetic acid is a carboxylic acid derivative with an ether linkage. Alkoxyacetic acids are a class of compounds that find applications in various fields, including as intermediates in the synthesis of more complex molecules, such as pharmaceuticals. The ability to synthesize these compounds with high purity and yield is therefore of significant interest to the scientific community. The Williamson ether synthesis is a robust and versatile method for the formation of ethers and is the most common route for the preparation of (2-methylpropoxy)acetic acid.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2]

Synthesis of (2-methylpropoxy)acetic Acid

The synthesis of (2-methylpropoxy)acetic acid is achieved through the Williamson ether synthesis. This reaction involves the deprotonation of isobutanol (2-methyl-1-propanol) to form sodium isobutoxide, which then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate (B1199739). Subsequent acidification yields the desired (2-methylpropoxy)acetic acid.

Reaction Scheme

The overall reaction can be summarized as follows:

Step 1: Formation of Sodium Isobutoxide (CH₃)₂CHCH₂OH + NaOH → (CH₃)₂CHCH₂ONa + H₂O

Step 2: Nucleophilic Substitution (CH₃)₂CHCH₂ONa + ClCH₂COONa → (CH₃)₂CHCH₂OCH₂COONa + NaCl

Step 3: Acidification (CH₃)₂CHCH₂OCH₂COONa + HCl → (CH₃)₂CHCH₂OCH₂COOH + NaCl

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Isobutanol | 74.12 | 0.802 | 18.5 mL | 0.2 |

| Sodium Hydroxide (B78521) | 40.00 | - | 8.0 g | 0.2 |

| Sodium Chloroacetate | 116.48 | - | 23.3 g | 0.2 |

| Hydrochloric Acid (conc.) | 36.46 | 1.18 | As needed | - |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |

| Deionized Water | 18.02 | 1.000 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8.0 g (0.2 mol) of sodium hydroxide pellets.

-

Solvent Addition: To the flask, add 50 mL of isobutanol (excess is used as the solvent).

-

Formation of Alkoxide: Heat the mixture to a gentle reflux with stirring until all the sodium hydroxide has dissolved, forming sodium isobutoxide. This may take 30-60 minutes.

-

Addition of Chloroacetate: Once a clear solution is obtained, add 23.3 g (0.2 mol) of sodium chloroacetate to the reaction mixture.

-

Reaction: Continue to heat the mixture at reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess isobutanol under reduced pressure using a rotary evaporator.

-

Workup - Dissolution: To the resulting solid, add 100 mL of deionized water and stir until all the solid has dissolved.

-

Workup - Extraction: Transfer the aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted isobutanol and other non-polar impurities. Discard the ether layer.

-

Workup - Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~2 (test with pH paper). A white precipitate of (2-methylpropoxy)acetic acid will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

-

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at low heat.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

Expected Yield and Product Characteristics

| Parameter | Value |

| Theoretical Yield | 26.4 g |

| Appearance | White crystalline solid |

| Molecular Formula | C₆H₁₂O₃ |

| Molar Mass | 132.16 g/mol |

| Melting Point | 32-34 °C |

| Boiling Point | 215-217 °C |

Characterization

The structure and purity of the synthesized (2-methylpropoxy)acetic acid can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

A proton NMR spectrum should be acquired to confirm the structure of the product. The expected chemical shifts (δ) and multiplicities are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~4.1 | Singlet | 2H | -O-CH₂-COOH |

| ~3.2 | Doublet | 2H | (CH₃)₂CH-CH₂-O- |

| ~1.9 | Multiplet | 1H | (CH₃)₂CH-CH₂-O- |

| ~0.9 | Doublet | 6H | (CH₃)₂CH-CH₂-O- |

Infrared (IR) Spectroscopy

An IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2960 | C-H stretch (alkane) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1120 | C-O stretch (ether) |

Visualization of a Related Biological Signaling Pathway

While (2-methylpropoxy)acetic acid itself is primarily a synthetic intermediate, related alkoxyacetic acids have been investigated in various biological contexts. For illustrative purposes, the following diagram depicts a simplified signaling pathway where a hypothetical drug molecule, an alkoxyacetic acid derivative, inhibits a key enzyme in a disease-related pathway.

References

Spectroscopic and Synthetic Profile of 2-Isobutoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-isobutoxyacetic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering detailed experimental protocols and structured data for practical laboratory applications.

Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics based on the analysis of its isomer, 2-butoxyacetic acid, and predictive models. These values provide a foundational dataset for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~4.1 | Singlet | 2H | -O-CH₂-COOH |

| ~3.4 | Doublet | 2H | -CH₂-CH(CH₃)₂ |

| ~1.9 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~75-80 | -O-CH₂-COOH |

| ~70-75 | -CH₂-CH(CH₃)₂ |

| ~25-30 | -CH(CH₃)₂ |

| ~15-20 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2960 | Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1100 | Strong | C-O stretch (Ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 132.0786 | Low | [M]⁺ (Molecular Ion) |

| 73.0290 | High | [C₃H₅O₂]⁺ |

| 57.0704 | High | [C₄H₉]⁺ (isobutyl cation) |

| 45.0235 | Medium | [COOH]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a general and effective method for the preparation of this compound.

Materials:

-

Isobutyl alcohol

-

Sodium metal

-

Ethyl chloroacetate (B1199739)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Preparation of Sodium Isobutoxide: In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add sodium metal to an excess of isobutyl alcohol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming sodium isobutoxide.

-

Alkylation: To the freshly prepared sodium isobutoxide solution, slowly add ethyl chloroacetate dropwise with continuous stirring. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the nucleophilic substitution reaction.

-

Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 2-isobutoxyacetate.

-

Saponification: To the crude ester, add a solution of sodium hydroxide in water and ethanol (B145695). Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylate salt.

-

Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous solution to a pH of ~2 with concentrated hydrochloric acid. The this compound will precipitate or can be extracted with diethyl ether. Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to yield the final product.

Spectroscopic Analysis

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Use a proton-decoupled sequence with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

2. IR Spectroscopy:

-

Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

3. Mass Spectrometry (GC-MS):

-

Derivatization: For GC-MS analysis, the carboxylic acid must be derivatized to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester). A common method is to react the acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

2-Isobutoxyacetic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Isobutoxyacetic acid. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and waste disposal of this compound. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 24133-46-8 | [1][2][3][4] |

| Appearance | Solid | |

| Density | 1.024 g/cm³ | [1][2][3] |

| Boiling Point | 230.8 °C at 760 mmHg | [1][2][3] |

| Melting Point | 32.31 °C (Predicted) | [3] |

| Flash Point | 93 °C | [1][2][3] |

| Vapor Pressure | 0.0228 mmHg at 25 °C | [1][2] |

| SMILES String | CC(C)COCC(O)=O | |

| InChI Key | RJZXMJIGAJFDRS-UHFFFAOYSA-N |

Hazard Identification and Toxicological Profile

Table 2: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Source |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Skin Irritation | - | - | R38: Irritating to skin. | S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [3] |

| Respiratory Irritation | - | - | R37: Irritating to respiratory system. | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [3] |

Note: The toxicological properties of this substance have not been fully investigated.[5] Much of the available toxicological data relates to the similar compound, 2-Butoxyacetic acid, which is known to cause hematotoxicity.[6][7] However, direct extrapolation of these effects to this compound is not appropriate without specific studies.

Experimental Protocols and Handling

Due to the lack of specific experimental safety protocols for this compound in the searched literature, the following guidelines are based on general best practices for handling corrosive and irritant organic acids.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure. However, as a minimum, the following PPE is recommended:

-

Eye and Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.

-

Do not breathe dust, vapor, mist, or gas.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial response to an exposure to this compound.

Caption: First aid procedures for this compound exposure.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

The logical workflow for handling a spill of this compound is depicted below.

Caption: Workflow for handling a this compound spill.

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[8]

-

Conditions to Avoid: Incompatible materials and excess heat.[5]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[8]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety protocols.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS 24133-46-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 24133-46-8 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. fishersci.com [fishersci.com]

The Biological Activity of Alkoxyacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkoxyacetic acids are a class of compounds that have garnered significant attention in the fields of toxicology and pharmacology. As metabolites of widely used industrial solvents like glycol ethers, their biological activities are of considerable interest for occupational health and environmental safety. Furthermore, certain alkoxyacetic acid derivatives have been investigated for their therapeutic potential, including anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the biological activities of alkoxyacetic acids, with a focus on their mechanisms of action, quantitative toxicological data, and relevant experimental protocols. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Introduction

Alkoxyacetic acids are carboxylic acids with the general structure R-O-CH₂-COOH. They are primarily known as the active metabolites of glycol ethers, which are readily absorbed through the skin, lungs, and gastrointestinal tract. The parent glycol ethers are oxidized by alcohol and aldehyde dehydrogenases to form the corresponding alkoxyacetic acids, which are responsible for the observed toxicities. The biological effects of alkoxyacetic acids are diverse and dependent on the nature of the "R" group. Key activities include reproductive and developmental toxicity, hematotoxicity, and the modulation of peroxisome proliferator-activated receptors (PPARs).

Toxicological Profile

The toxicity of alkoxyacetic acids is a major area of research, with significant implications for human health. The primary toxicities observed are reproductive, developmental, and hematological.

Reproductive Toxicity

Alkoxyacetic acids are well-documented testicular toxicants. The primary target within the testis are the spermatocytes, particularly those undergoing meiosis.[1] Methoxyacetic acid (MAA) and ethoxyacetic acid (EAA) have been shown to induce degeneration of pachytene and dividing spermatocytes, both in vivo and in vitro.[1] The testicular toxicity of alkoxyacetic acids appears to decrease as the length of the alkoxy chain increases, with n-butoxyacetic acid (BAA) showing no significant testicular effects in some studies.[1]

Table 1: Testicular Toxicity of Alkoxyacetic Acids in Rats

| Compound | Dose | Route of Administration | Observed Effects | Reference |

| Methoxyacetic Acid (MAA) | Equimolar to 100, 250, and 500 mg/kg 2-methoxyethanol (B45455) | Oral gavage (single dose) | Significant decrease in testicular weight; damage to spermatocytes at all doses. | [1] |

| Ethoxyacetic Acid (EAA) | Equimolar to 500 mg/kg 2-methoxyethanol | Oral gavage (single dose) | Damage to spermatocytes at the highest dose. | [1] |

| n-Butoxyacetic Acid (BAA) | Equimolar to 100, 250, and 500 mg/kg 2-methoxyethanol | Oral gavage (single dose) | No discernible effect on the testis. | [1] |

| Methoxyacetic Acid (MAA) | 0, 118, 296, or 592 mg/kg bw | Oral gavage (single dose) | Dose-dependent damage to spermatocytes undergoing meiotic maturation. | [2] |

| Methoxyacetic Acid (MAA) | 0, 60, 300, 600, or 900 mg/kg bw | Intraperitoneal injection (single dose) | Significant reductions in relative testes weights at 900 mg/kg bw. | [2] |

| Methoxyacetic Acid (MAA) | 0, 0.1, 0.2, or 0.4% in drinking water (approx. 0, 140, 240, or 390 mg/kg bw/day) for 98 days | Drinking water | Significant reductions in testes, epididymis, and seminal vesicle weights at 0.4%; reduced sperm number and motility, and increased sperm abnormalities at 0.4%. | [2] |

Developmental Toxicity (Teratogenicity)

Several alkoxyacetic acids have been identified as teratogens, capable of inducing structural abnormalities in developing embryos. Methoxyacetic acid is a potent teratogen in mice and rats.[3][4] The teratogenic effects are highly dependent on the dose and the gestational stage at the time of exposure.[3] Similar to testicular toxicity, the teratogenic potential of alkoxyacetic acids appears to decrease with increasing alkyl chain length.

Table 2: Developmental Toxicity of Methoxyacetic Acid (MAA) in Mice

| 2-Methoxyethanol Dose (Administered to Dam) | Route of Administration | Peak Plasma MAA Concentration (Cmax) in Dam | Embryonic MAA Exposure (AUC) | Observed Fetal Malformations | Reference |

| 100-250 mg/kg | Subcutaneous (bolus) | 5-8 mM | Strong linear correlation with malformation incidence (r² = 0.91-0.92) | Paw malformations | [3][5] |

| 34.7 or 69.4 mg/kg/hr for up to 12 hr | Subcutaneous (constant infusion) | Lower than bolus for similar total dose | Strong linear correlation with malformation incidence (r² = 0.91-0.92) | Paw malformations | [3] |

| 2.5 mg/kg bw/day | Not specified | Not specified | Not specified | No observed adverse effect level (NOAEL) for maternal and developmental toxicity. | [2] |

| 7.5 and 15 mg/kg bw/day | Not specified | Not specified | Not specified | Malformations of limbs, digits, ribs, and decreased fetal body weights. | [2] |

Phenoxyacetic acid herbicides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), have also been shown to be teratogenic and fetocidal in mice and rats, causing defects like cleft palate and cystic kidneys.[6]

Hematotoxicity

Certain alkoxyacetic acids can induce hemolytic anemia. This effect has been studied in vitro, comparing the hemolytic activity on human and rat erythrocytes. The hemolytic activity is correlated with the lipophilicity of the alkoxyacetic acid.

Table 3: Hemolytic Activity of Alkoxyacetic Acids

| Compound | Species | EC50 (Effective Concentration for 50% Hemolysis) | Reference |

| Alkoxyacetic Acids (general) | Human | 1.9-3.1 times more resistant than rat erythrocytes | [7] |

| Alkoxyacetic Acids (general) | Rat | More susceptible to hemolysis than human erythrocytes | [7] |

Mechanism of Action

The biological activities of many alkoxyacetic acids are mediated through their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα.

Peroxisome Proliferation and PPARα Activation

Peroxisome proliferators are a diverse group of chemicals that cause an increase in the number and size of peroxisomes in the liver of susceptible species like rats and mice.[8] This is accompanied by the induction of enzymes involved in fatty acid β-oxidation.[9] Alkoxyacetic acids, particularly those with longer alkyl chains and phenoxyacetic acids, are known to be peroxisome proliferators.[10]

The mechanism of peroxisome proliferation is primarily mediated by the activation of PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[8]

Upon binding of a ligand, such as an alkoxyacetic acid, PPARα undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators.[11] This activated complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[12] This binding initiates the transcription of genes involved in fatty acid uptake and oxidation, leading to peroxisome proliferation and altered lipid metabolism.[13]

Other Biological Activities

Beyond their toxicological effects, some alkoxyacetic acids have been investigated for other biological activities.

Anti-inflammatory Activity

The activation of PPARα by certain alkoxyacetic acids can lead to anti-inflammatory effects. PPARα activation can inhibit the activity of pro-inflammatory transcription factors such as NF-κB.[11]

Anticancer Activity

Recent studies have explored the potential of methoxyacetic acid (MAA) as an anticancer agent. MAA has been shown to suppress the growth of prostate cancer cells by inducing growth arrest and apoptosis.[5] The proposed mechanism involves the inhibition of histone deacetylases (HDACs).[5]

Table 4: In Vitro Effects of Methoxyacetic Acid (MAA) on Prostate Cancer Cells

| Cell Line | MAA Concentration | Exposure Time | Observed Effects | Reference |

| LNCaP, C4-2B, PC-3, DU-145 | 20 mM | Up to 72 h | Growth suppression, induction of apoptosis. | [5] |

| Prostate Cancer Cells | 20 mM | Up to 72 h | Enhanced p21 transcription (independent of p53/p63/p73). | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of alkoxyacetic acids. Below are outlines of key experimental protocols.

In Vitro Testicular Toxicity Assessment: Primary Sertoli-Germ Cell Co-culture

This protocol is adapted from studies investigating the direct effects of alkoxyacetic acids on testicular cells.[14]

Objective: To assess the cytotoxicity and specific cellular effects of alkoxyacetic acids on Sertoli and germ cells.

Materials:

-

Testes from immature rats (e.g., 18-21 day old Wistar rats)

-

Culture medium (e.g., Eagle's Minimum Essential Medium with supplements)

-

Collagenase, trypsin, DNase

-

Alkoxyacetic acids of interest

-

MTT or XTT assay kit for cytotoxicity

-

Microscopy equipment for morphological assessment

-

Flow cytometry for apoptosis analysis (optional)

Procedure:

-

Cell Isolation:

-

Decapsulate testes and digest with collagenase to remove interstitial cells.

-

Further digest seminiferous tubules with trypsin and DNase to obtain a mixed population of Sertoli and germ cells.

-

Plate the cells in culture dishes. Sertoli cells will form a monolayer to which germ cells will attach.

-

-

Treatment:

-

After allowing the cells to attach and stabilize (typically 24-48 hours), replace the medium with fresh medium containing various concentrations of the alkoxyacetic acid to be tested. Include a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

-

Assessment:

-

Morphological Evaluation: Observe the cultures daily using a phase-contrast microscope for signs of cytotoxicity, such as cell detachment, vacuolization, and changes in cell shape.

-

Cytotoxicity Assay: At the end of the incubation period, perform an MTT or XTT assay to quantify cell viability.[15]

-

Apoptosis Analysis (Optional): Use techniques like TUNEL staining or Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis.

-

In Vitro Developmental Toxicity Assessment: Rat Whole Embryo Culture (WEC)

This protocol is a well-established method for screening compounds for teratogenic potential.[16][17]

Objective: To evaluate the direct effects of alkoxyacetic acids on embryonic development during the period of organogenesis.

Materials:

-

Pregnant rats (e.g., Sprague-Dawley, on gestation day 9.5)

-

Rat serum (as culture medium)

-

Culture bottles and roller apparatus

-

Gas mixture (5% O₂, 5% CO₂, 90% N₂, progressing to higher O₂ concentrations)

-

Alkoxyacetic acids of interest

-

Dissecting microscope and tools

Procedure:

-

Embryo Explantation:

-

On gestation day 9.5, sacrifice the pregnant rat and explant the uterus.

-

Under a dissecting microscope, dissect the conceptuses (embryo within its visceral yolk sac) from the uterine muscle and decidua.

-

-

Culture:

-

Place the explanted conceptuses into culture bottles containing rat serum with the desired concentrations of the alkoxyacetic acid or vehicle.

-

Gas the bottles with the appropriate gas mixture and place them on a roller apparatus at 37°C.

-

Culture for 48 hours, with periodic re-gassing to meet the changing oxygen requirements of the developing embryo.

-

-

Assessment:

-

After 48 hours, remove the embryos from the culture.

-

Evaluate the embryos under a dissecting microscope for various endpoints, including:

-

Viability: Presence of a heartbeat.

-

Growth: Crown-rump length, somite number, and total morphological score.

-

Differentiation: Development of key structures such as the neural tube, heart, and limb buds.

-

Malformations: Note any structural abnormalities.

-

-

PPARα Activation Assay

This protocol describes a cell-based reporter gene assay to quantify the activation of PPARα by alkoxyacetic acids.

Objective: To determine if an alkoxyacetic acid can activate the PPARα transcription factor.

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for human or rat PPARα

-

Reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Alkoxyacetic acids of interest

-

Known PPARα agonist (positive control, e.g., WY-14643)

-

Luciferase assay system and luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate the cells in a multi-well plate.

-

Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. A control plasmid (e.g., β-galactosidase) can be included to normalize for transfection efficiency.

-

-

Treatment:

-

After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of the alkoxyacetic acid, the positive control, or a vehicle control.

-

Incubate for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the activity of the control plasmid (if used).

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the concentration of the alkoxyacetic acid to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

-

Conclusion

Alkoxyacetic acids exhibit a range of significant biological activities, primarily driven by their toxic effects on the reproductive and developmental systems. The underlying mechanism for many of these effects, particularly for longer-chain and phenoxy- derivatives, involves the activation of the PPARα signaling pathway. This activation leads to peroxisome proliferation and altered lipid metabolism. While the toxicity of some alkoxyacetic acids is a concern for human health, others are being explored for their therapeutic potential in areas such as cancer and inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important class of compounds. A thorough understanding of their biological activities and mechanisms of action is essential for accurate risk assessment and the development of novel therapeutic agents.

References

- 1. Comparison of the in vivo and in vitro testicular effects produced by methoxy-, ethoxy- and N-butoxy acetic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 2-Methoxyacetic acid dosimetry-teratogenicity relationships in CD-1 mice exposed to 2-methoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Teratogenic evaluation of 2,4,5-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the in vitro hemolytic effects produced by alkoxyacetic acids on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the nongenotoxic peroxisome proliferators: role of the peroxisome proliferator-activator receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of primary canine Sertoli cells as a model to test male reproductive toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Developmental Toxicity Using the Rat Whole Embryo Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Versatile Role of 2-Isobutoxyacetic Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutoxyacetic acid, a structurally simple α-alkoxyacetic acid, serves as a versatile building block in organic synthesis. Its unique combination of a carboxylic acid moiety and an ether linkage allows for a range of chemical transformations, making it a valuable intermediate in the preparation of diverse molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound and its key applications in the formation of ester and amide derivatives, supported by detailed experimental protocols and quantitative data.

Introduction

α-Alkoxyacetic acids are a class of organic compounds characterized by an ether linkage at the α-position relative to a carboxylic acid. This structural motif imparts specific physicochemical properties that are leveraged in various fields, including medicinal chemistry and materials science. This compound, with its isobutyl ether group, is a key member of this class. While its direct role in complex multi-step syntheses is not extensively documented in readily available literature, its fundamental reactivity as a carboxylic acid and an ether provides a basis for its utility as a synthetic intermediate. This guide will detail the foundational reactions involving this compound, providing researchers with the necessary protocols to incorporate this building block into their synthetic strategies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid with an isobutoxide anion.

General Reaction Scheme

The Versatility of 2-Alkoxyacetic Acids: A Surprising Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the role of 2-Alkoxyacetic Acids, with a focus on 2-Isobutoxyacetic Acid analogs, as versatile scaffolds in the design and synthesis of novel therapeutic agents.

While direct extensive documentation on the specific use of this compound as a building block in medicinal chemistry is limited, the broader class of 2-alkoxyacetic acids serves as a crucial and versatile scaffold in the development of a wide range of therapeutic agents. This technical guide will explore the synthesis, applications, and biological significance of this class of molecules, using well-documented analogs such as phenoxyacetic acid, ethoxyacetic acid, and methoxyacetic acid to illustrate the potential of this compound in drug discovery.

The Chemical and Pharmacological Significance of the Alkoxyacetic Acid Moiety

The 2-alkoxyacetic acid motif, characterized by an ether linkage alpha to a carboxylic acid, provides a unique combination of structural and physicochemical properties that are highly advantageous in drug design. The ether linkage can act as a stable, flexible linker, while the carboxylic acid provides a key interaction point for biological targets, often mimicking the carboxylate groups of natural ligands. This moiety can influence a compound's polarity, lipophilicity, and metabolic stability, all critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Synthesis of 2-Alkoxyacetic Acids: A General Protocol

The synthesis of 2-alkoxyacetic acids is typically straightforward, most commonly achieved through a Williamson ether synthesis. This involves the reaction of a sodium alkoxide with a haloacetic acid, such as chloroacetic acid.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of 2-alkoxyacetic acids.

Experimental Protocol: Synthesis of Ethoxyacetic Acid

A detailed protocol for the synthesis of ethoxyacetic acid, a representative 2-alkoxyacetic acid, is provided below. This method can be adapted for the synthesis of this compound by substituting ethanol (B145695) with isobutanol.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Sodium chloroacetate (B1199739)

-

Triethylbenzylammonium chloride (TEBA-Cl) (phase-transfer catalyst)

-

5N Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Sodium (5.00 g, 0.217 mol) is dissolved in absolute ethanol (250 mL) at 60 °C to form sodium ethoxide.[1]

-

Triethylbenzylammonium chloride (0.50 g, 0.018 mol) and sodium chloroacetate (20.00 g, 0.172 mol) are added to the solution.[1]

-

The mixture is refluxed for 8 hours.[1]

-

Ethanol is removed under vacuum.[1]

-

The residue is dissolved in water (200 mL), and the pH is adjusted to 2 with 5N HCl.[1]

-

The aqueous solution is extracted with ethyl acetate (3 x 100 mL).[1]

-

The combined organic phases are washed with brine (50 mL) and dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed by vacuum rotary evaporation, and the residue is purified by vacuum distillation to yield 2-ethoxyacetic acid as a colorless oil.[1]

Applications of 2-Alkoxyacetic Acid Analogs in Medicinal Chemistry

While specific examples for this compound are not prevalent in the literature, its structural analogs have been successfully incorporated into a variety of bioactive molecules.

Phenoxyacetic Acid Derivatives as Selective COX-2 Inhibitors

Phenoxyacetic acid serves as a key pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the management of inflammation.[2] The phenoxyacetic acid moiety often provides crucial interactions within the active site of the COX-2 enzyme.

A study on pyrazoline-phenoxyacetic acid derivatives revealed potent and selective COX-2 inhibition.[2] The quantitative data for the most promising compounds are summarized below:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 6a | >11 | 0.03 | >365.4 |

| 6c | >5.9 | 0.03 | >196.9 |

Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected phenoxyacetic acid derivatives. Data sourced from Bioorganic Chemistry, 2024.[2]

Ethoxyacetic Acid in the Synthesis of Cetirizine

Ethoxyacetic acid is a crucial building block in the synthesis of the second-generation antihistamine, Cetirizine.[3] The ethoxyacetic acid moiety is introduced through the alkylation of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate, followed by saponification of the resulting ester.

The synthesis pathway is illustrated below:

Caption: Synthesis of Cetirizine from an ethoxyacetic acid derivative.

Methoxyacetic Acid as a Precursor for Bioactive Molecules

Methoxyacetic acid is another valuable building block, serving as a precursor to commercial fungicides like oxadixyl (B1677826) and mefenoxam.[4] Furthermore, it has demonstrated potential in oncology, with studies showing its ability to suppress the growth of prostate cancer cells by inducing growth arrest and apoptosis.[5]

Benzyloxyacetic Acid in the Development of Antisickling Agents

The in vitro activities of benzyloxyacetic acid derivatives as potential antisickling agents have been investigated, suggesting their utility in developing new treatments for sickle cell disease.[6] This highlights the potential for the alkoxyacetic acid scaffold to be adapted for a wide range of therapeutic targets.

Conclusion and Future Perspectives

The 2-alkoxyacetic acid scaffold, exemplified by its phenoxy, ethoxy, methoxy, and benzyloxy analogs, represents a valuable and versatile building block in medicinal chemistry. The straightforward synthesis and the ability of this moiety to impart favorable physicochemical and pharmacological properties make it an attractive component in drug design.

While this compound itself is not yet a widely documented building block, the successful applications of its analogs strongly suggest its potential for future drug discovery efforts. The isobutoxy group, with its increased lipophilicity and steric bulk compared to smaller alkoxy groups, could offer unique advantages in modulating target binding and pharmacokinetic profiles. Researchers are encouraged to explore the incorporation of this compound into novel molecular frameworks to unlock its therapeutic potential. The established synthetic routes and the diverse biological activities of the broader 2-alkoxyacetic acid class provide a solid foundation and a promising starting point for such endeavors.

References

- 1. Ethoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cetirizine - Wikipedia [en.wikipedia.org]

- 4. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 30379-55-6,Benzyloxyacetic acid | lookchem [lookchem.com]

Discovery of ATF4 Pathway Inhibitors: A Technical Guide

Introduction

Activating Transcription Factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a crucial cellular signaling network activated by various stress conditions such as nutrient deprivation, endoplasmic reticulum (ER) stress, oxidative stress, and viral infections.[1] Under stressful conditions, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) leads to the translational upregulation of ATF4.[1] ATF4, in turn, regulates the expression of a wide array of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis.[2] While the ISR is a protective mechanism, its chronic activation and the subsequent sustained expression of ATF4 are implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3] Consequently, the discovery of small molecule inhibitors of the ATF4 pathway presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery of ATF4 pathway inhibitors, including key experimental protocols, quantitative data on known inhibitors, and a visualization of the underlying signaling pathways.

The ATF4 Signaling Pathway

The ATF4 signaling pathway is a central component of the integrated stress response. Various cellular stresses activate one of four eIF2α kinases: PERK (protein kinase R-like endoplasmic reticulum kinase), GCN2 (general control nonderepressible 2), PKR (protein kinase R), and HRI (heme-regulated inhibitor).[1] These kinases phosphorylate eIF2α, which leads to a global reduction in protein synthesis but paradoxically enhances the translation of ATF4 mRNA. Once translated, ATF4 translocates to the nucleus and forms heterodimers with other transcription factors, such as C/EBP homologous protein (CHOP), to regulate the expression of target genes.[1]

ATF4 Signaling Pathway Diagram